molecular formula C12H14N2O2 B15296908 Tert-butyl 2-amino-5-cyanobenzoate CAS No. 668261-28-7

Tert-butyl 2-amino-5-cyanobenzoate

Cat. No.: B15296908
CAS No.: 668261-28-7
M. Wt: 218.25 g/mol
InChI Key: IUZXJAHIUFLECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-5-cyanobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, an amino substituent at the ortho position (C2), and a cyano group at the para position (C5) relative to the ester moiety. The tert-butyl group enhances steric bulk and lipophilicity, while the amino and cyano groups contribute to electronic effects and reactivity.

Properties

CAS No.

668261-28-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl 2-amino-5-cyanobenzoate

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)9-6-8(7-13)4-5-10(9)14/h4-6H,14H2,1-3H3

InChI Key

IUZXJAHIUFLECG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize tert-butyl 2-amino-5-cyanobenzoate involves the Ritter reaction. This reaction converts a nitrile to a N-tert-butyl amide through reaction with a tert-butyl cation. The tert-butyl cation is typically generated from either isobutylene gas or tert-butanol in the presence of an acid .

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Ritter reactions due to their efficiency and scalability. The reaction is typically carried out in a controlled environment to manage the flammable isobutylene gas generated during the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-cyanobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

Tert-butyl 2-amino-5-cyanobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-cyanobenzoate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the ester group can undergo hydrolysis. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

Substituent Variation and Structural Analogues

The following table summarizes key structural and functional differences between tert-butyl 2-amino-5-cyanobenzoate and its analogues:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference ID
Tert-butyl 2-amino-5-cyanobenzoate C₁₂H₁₄N₂O₂ NH₂ (C2), CN (C5), tert-butyl 234.26 High lipophilicity; drug intermediate N/A†
Tert-butyl 2-amino-5-fluorobenzoate C₁₁H₁₄FNO₂ NH₂ (C2), F (C5), tert-butyl 223.24 Enhanced electronegativity; API precursor
Methyl 2-amino-5-bromo-4-methoxybenzoate C₉H₁₀BrNO₃ NH₂ (C2), Br (C5), OCH₃ (C4), methyl 274.09 Halogenated intermediate; agrochemicals
Tert-butyl 2-hydroxy-5-nitrobenzoate C₁₁H₁₃NO₅ OH (C2), NO₂ (C5), tert-butyl 239.23 Nitro group increases reactivity; explosives
Tert-butyl 2-amino-5-fluorobenzylcarbamate C₁₂H₁₇FN₂O₂ NH₂ (C2), F (C5), carbamate, tert-butyl 240.27 Carbamate protection; peptide synthesis

Properties inferred from structural analogues.

Electronic and Steric Effects

  • Amino Group (C2): The NH₂ group in this compound acts as an electron donor, activating the aromatic ring for electrophilic substitution. This contrasts with the hydroxyl group in tert-butyl 2-hydroxy-5-nitrobenzoate, which is more acidic and less activating .
  • Cyano Group (C5): The CN substituent is strongly electron-withdrawing, stabilizing negative charges and directing further substitution. Comparatively, fluorine in tert-butyl 2-amino-5-fluorobenzoate provides moderate electronegativity without significant steric hindrance .
  • Tert-Butyl Ester: The bulky tert-butyl group in all listed compounds improves solubility in organic solvents and resistance to hydrolysis compared to methyl esters (e.g., methyl 2-amino-5-bromo-4-methoxybenzoate) .

Reactivity and Stability

  • Hydrolysis Resistance: The tert-butyl ester group in the target compound and analogues (e.g., ) resists hydrolysis under mild acidic/basic conditions, unlike methyl esters, which are more labile .
  • Decomposition Risks: Like other tert-butyl derivatives, exposure to strong acids (e.g., HCl, H₂SO₄) may decompose the ester to release isobutylene gas, a flammability hazard .
  • Nitro Group Reactivity: Tert-butyl 2-hydroxy-5-nitrobenzoate is prone to redox reactions due to the nitro group, limiting its stability in reducing environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.